4-(3-methoxybenzenesulfonyl)-7-phenyl-1,4-thiazepane
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Overview
Description
4-(3-Methoxybenzenesulfonyl)-7-phenyl-1,4-thiazepane is a complex organic compound that features a thiazepane ring substituted with a methoxybenzenesulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxybenzenesulfonyl)-7-phenyl-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a thiazepane ring, followed by the introduction of the methoxybenzenesulfonyl group through sulfonylation reactions. The phenyl group can be introduced via Friedel-Crafts alkylation or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxybenzenesulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
4-(3-Methoxybenzenesulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Industry: In industrial applications, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-methoxybenzenesulfonyl)-7-phenyl-1,4-thiazepane depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepane derivatives and sulfonyl-substituted organic molecules. Examples might include:
- 4-(4-Methoxybenzenesulfonyl)-1,4-thiazepane
- 7-Phenyl-1,4-thiazepane-4-sulfonyl chloride
- 4-(3-Methoxybenzenesulfonyl)-1,4-thiazepane
Uniqueness
What sets 4-(3-methoxybenzenesulfonyl)-7-phenyl-1,4-thiazepane apart is its specific combination of functional groups and ring structure, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
4-(3-methoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-22-16-8-5-9-17(14-16)24(20,21)19-11-10-18(23-13-12-19)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZSSBNYDLJATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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